Avridine

Description

Properties

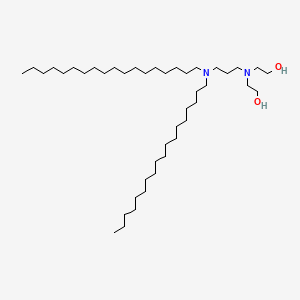

IUPAC Name |

2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNRAKRZUCLRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H90N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189078 | |

| Record name | Avridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35607-20-6 | |

| Record name | Avridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J7O7YNSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Immunomodulatory Landscape of Avridine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avridine, a synthetic lipoidal amine, has demonstrated significant potential as an immunomodulatory agent and vaccine adjuvant. Its mechanism of action is multifaceted, primarily revolving around the enhancement of mucosal immunity through increased antigen uptake and presentation, and the induction of a robust interferon response. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its effects on key cellular and molecular pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols for assessing its activity are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its immunomodulatory properties.

Introduction

This compound is a compound that has been investigated for its ability to potentiate the immune response to various antigens.[1] Its chemical structure, characterized by a lipophilic tail and a hydrophilic amine head, is believed to contribute to its interaction with cellular membranes and subsequent immunomodulatory effects. This guide will delve into the specific molecular mechanisms that underpin this compound's action, providing a valuable resource for researchers in the fields of immunology, virology, and drug development.

Core Mechanism of Action: Enhancement of Antigen Presentation and Interferon Induction

This compound's primary mechanism of action lies in its ability to act as a potent adjuvant, particularly in the context of mucosal immunity.[1] It facilitates an enhanced immune response by targeting key processes in the initiation of adaptive immunity.

Augmentation of Antigen Uptake and Presentation

This compound has been shown to significantly increase the uptake and retention of antigens by mucosa-associated lymphatic tissues.[1] This leads to more efficient processing and presentation of antigenic peptides by antigen-presenting cells (APCs), such as dendritic cells and macrophages, to T lymphocytes. The enhanced antigen presentation is a critical step in initiating a robust and specific T-cell mediated immune response.

A proposed workflow for this compound's effect on antigen presentation is as follows:

Induction of Interferon and Cytokine Response

This compound is also recognized as an interferon inducer.[1] Interferons, particularly Type I interferons (IFN-α/β), play a crucial role in the antiviral response and in modulating the adaptive immune system. The induction of interferons by this compound likely contributes to its antiviral activity and its ability to shape the subsequent T-cell response. While the precise signaling pathway for this compound-mediated interferon induction is not fully elucidated, it is hypothesized to involve the activation of intracellular pattern recognition receptors (PRRs) that sense foreign molecules and trigger downstream signaling cascades.

A potential signaling pathway for interferon induction is outlined below:

Quantitative Data Summary

Table 1: Antiviral and Immunomodulatory Activity of Acridine (B1665455) Derivatives

| Compound | Activity | Assay System | IC50 / EC50 | Reference |

| Acridine Derivative (ACW-02) | Antileishmanial (Amastigotes) | Leishmania amazonensis infected macrophages | IC50: 6.57 µg/mL | [2] |

| Acridine Derivative (ACW-02) | Macrophage Stimulation | Murine Macrophages (J774) | EC50: 9.46 µg/mL | [2] |

Note: The data presented are for acridine derivatives and may not be directly representative of this compound's specific activity. Further research is required to establish the precise quantitative parameters for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.

In Vitro Antigen Uptake Assay

This protocol describes a method to quantify the uptake of a fluorescently labeled antigen by APCs in the presence or absence of this compound.

Materials:

-

Antigen-presenting cells (e.g., bone marrow-derived dendritic cells)

-

Fluorescently labeled antigen (e.g., FITC-ovalbumin)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture APCs to the desired density in a 24-well plate.

-

Prepare different concentrations of this compound in cell culture medium.

-

Add the this compound solutions to the respective wells and incubate for 1 hour at 37°C.

-

Add the fluorescently labeled antigen to all wells at a final concentration of 10 µg/mL.

-

Incubate the plate for 4 hours at 37°C to allow for antigen uptake.

-

Wash the cells three times with cold PBS to remove unbound antigen.

-

Harvest the cells and resuspend them in FACS buffer (PBS with 2% FBS).

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity in the presence of this compound indicates enhanced antigen uptake.

NK Cell Cytotoxicity Assay

This protocol outlines a method to assess the effect of this compound on the cytotoxic activity of Natural Killer (NK) cells against target tumor cells.

Materials:

-

NK cells (e.g., isolated from peripheral blood mononuclear cells)

-

Target tumor cells (e.g., K562)

-

Calcein-AM (a fluorescent dye for labeling target cells)

-

This compound

-

Cell culture medium

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Label the target cells with Calcein-AM according to the manufacturer's instructions.

-

Seed the labeled target cells into a 96-well plate at a density of 1 x 10^4 cells/well.

-

Prepare different concentrations of this compound in cell culture medium.

-

Add the this compound solutions to the wells containing the target cells.

-

Add NK cells to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

-

Incubate the plate for 4 hours at 37°C.

-

Centrifuge the plate and transfer the supernatant to a new 96-well plate.

-

Measure the fluorescence of the supernatant using a fluorescence plate reader. The release of Calcein-AM from lysed target cells is proportional to NK cell cytotoxicity.

Conclusion

This compound demonstrates a compelling mechanism of action as an immunomodulatory agent, primarily through the enhancement of antigen presentation and the induction of interferons. These activities position it as a promising candidate for use as a vaccine adjuvant and for other immunotherapeutic applications. While the precise molecular signaling pathways are still under investigation, the available evidence strongly supports its role in activating key components of the innate and adaptive immune systems. Further research, particularly studies providing detailed quantitative data on its dose-response effects and specific molecular interactions, will be crucial for its continued development and potential clinical translation. This guide provides a foundational understanding of this compound's mechanism of action to aid researchers in their future investigations.

References

Avridine as a Toll-like Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avridine is a lipoidal amine recognized for its potent immunomodulatory and vaccine adjuvant properties. While direct binding studies are not extensively published, its well-documented capacity to induce type I interferons strongly suggests its mechanism of action involves the activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8. This guide provides an in-depth technical overview of the inferred mechanism of this compound as a TLR7/8 agonist, detailing the subsequent signaling pathways, expected immunological outcomes, and relevant experimental protocols for characterization.

Introduction to this compound and its Immunomodulatory Properties

This compound (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal diamine that has been extensively evaluated as a vaccine adjuvant. It has been shown to significantly enhance humoral and cell-mediated immune responses to a variety of antigens[1]. A key characteristic of this compound's immunomodulatory activity is its ability to induce the production of interferons, potent antiviral and immunoregulatory cytokines[2]. This property is a hallmark of the activation of specific pattern recognition receptors (PRRs), most notably the Toll-like receptors involved in antiviral immunity.

The Inferred Mechanism of Action: this compound as a TLR7/8 Agonist

Based on its interferon-inducing capability, it is strongly inferred that this compound functions as an agonist for Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8). TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA) viruses. Synthetic small molecules, including some lipoidal amines, can also act as agonists for these receptors, mimicking viral components and initiating a powerful innate immune response.

TLR7 and TLR8 Signaling Pathway

Activation of TLR7 and TLR8 by an agonist like this compound is proposed to initiate a signaling cascade through the MyD88-dependent pathway. This pathway is central to the production of inflammatory cytokines and type I interferons.

Pathway Description:

-

Recognition: this compound, due to its lipophilic nature, is likely taken up by immune cells and localizes to the endosomal compartment where it can interact with TLR7 and TLR8.

-

Complex Formation: Upon binding, TLR7/8 dimerizes and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).

-

Signal Transduction: MyD88 initiates a signaling cascade involving Interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).

-

NF-κB Activation: This cascade leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. The freed nuclear factor kappa B (NF-κB) then translocates to the nucleus.

-

IRF7 Activation: Concurrently, MyD88 also mediates the activation of Interferon Regulatory Factor 7 (IRF7), which also translocates to the nucleus.

-

Gene Expression: In the nucleus, NF-κB and IRF7 induce the transcription of genes encoding pro-inflammatory cytokines and type I interferons, respectively.

Immunological Consequences of this compound-Mediated TLR Activation

The activation of TLR7/8 by this compound leads to a robust innate immune response characterized by:

-

Cytokine and Chemokine Production: A hallmark of TLR7/8 agonism is the secretion of a Th1-polarizing cytokine milieu.

-

Dendritic Cell (DC) Maturation: this compound likely promotes the maturation of DCs, enhancing their antigen presentation capacity. This is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC molecules[3][4].

-

Enhanced Adaptive Immunity: By activating DCs and promoting a pro-inflammatory environment, this compound as an adjuvant helps to shape a more potent and durable adaptive immune response, including enhanced antibody production and T-cell responses[1].

Quantitative Data on Immunological Effects

Table 1: Representative Dose-Response of a TLR7/8 Agonist on Cytokine Production in Human PBMCs

| Concentration (µg/mL) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |

| 0 (Control) | < 20 | < 50 | < 100 | < 10 |

| 0.1 | 150 ± 30 | 200 ± 45 | 500 ± 80 | 50 ± 15 |

| 1 | 1200 ± 250 | 1500 ± 300 | 4000 ± 600 | 400 ± 70 |

| 10 | 5000 ± 900 | 4500 ± 800 | 15000 ± 2500 | 1500 ± 250 |

| 100 | 4800 ± 850 | 4200 ± 750 | 14000 ± 2300 | 1400 ± 230 |

| Data are presented as mean ± standard deviation and are representative of typical TLR7/8 agonist activity. Actual values for this compound would need to be determined experimentally. |

Table 2: Representative Effect of a TLR7/8 Agonist on Dendritic Cell Maturation Markers

| Treatment | % CD80+ Cells | MFI of CD80 | % CD86+ Cells | MFI of CD86 |

| Unstimulated DCs | 15 ± 4 | 150 ± 30 | 25 ± 6 | 200 ± 40 |

| TLR7/8 Agonist (10 µg/mL) | 85 ± 10 | 1200 ± 200 | 90 ± 8 | 1500 ± 250 |

| MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation and are representative. Actual values for this compound need experimental determination. |

Experimental Protocols for Characterization of this compound as a TLR Agonist

The following are detailed methodologies for key experiments to formally characterize this compound's activity as a TLR agonist.

TLR Reporter Gene Assay

This assay determines if this compound can activate specific TLR signaling pathways.

-

Objective: To quantify the activation of NF-κB or IRF pathways downstream of TLR7 or TLR8 upon stimulation with this compound.

-

Materials:

-

HEK-Blue™ hTLR7 and hTLR8 cells (or similar reporter cell lines expressing a specific human TLR and a reporter gene, e.g., secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB or IRF-inducible promoter).

-

Control TLR-expressing cell lines (e.g., HEK-Blue™ Null1).

-

This compound, sterile and dissolved in a suitable vehicle (e.g., DMSO).

-

Positive controls: R848 (a known TLR7/8 agonist).

-

HEK-Blue™ Detection medium.

-

96-well cell culture plates.

-

Spectrophotometer (620-655 nm).

-

-

Method:

-

Seed HEK-Blue™ hTLR7, hTLR8, and Null1 cells into a 96-well plate at a density of ~5 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound and the positive control (R848) in cell culture medium.

-

Add the diluted compounds to the respective wells. Include a vehicle control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Add HEK-Blue™ Detection medium to a new 96-well plate.

-

Transfer the supernatant from the cell plate to the detection plate.

-

Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm.

-

Calculate the fold-change in NF-κB/IRF activation relative to the vehicle control.

-

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the production of key cytokines indicative of TLR7/8 activation in primary human immune cells.

-

Objective: To quantify the dose-dependent induction of IFN-α, TNF-α, IL-6, and IL-12 by this compound in human PBMCs.

-

Materials:

-

Human PBMCs isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

This compound and positive controls (e.g., R848).

-

96-well cell culture plates.

-

ELISA kits or Cytometric Bead Array (CBA) kits for human IFN-α, TNF-α, IL-6, and IL-12.

-

-

Method:

-

Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.

-

Add serial dilutions of this compound or positive controls to the wells. Include a vehicle control.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and collect the supernatant.

-

Measure the concentration of cytokines in the supernatant using ELISA or CBA according to the manufacturer's instructions.

-

Dendritic Cell Maturation Assay

This assay assesses the ability of this compound to induce the maturation of dendritic cells.

-

Objective: To measure the upregulation of co-stimulatory molecules CD80 and CD86 on monocyte-derived dendritic cells (mo-DCs) after treatment with this compound.

-

Materials:

-

Human mo-DCs generated from CD14+ monocytes cultured with GM-CSF and IL-4.

-

This compound and positive controls (e.g., LPS for TLR4 or R848 for TLR7/8).

-

24-well cell culture plates.

-

Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, and CD86.

-

Flow cytometer.

-

-

Method:

-

Plate immature mo-DCs at a density of 5 x 10^5 cells/well in a 24-well plate.

-

Add this compound or positive controls at the desired concentration. Include an untreated control.

-

Incubate for 24-48 hours.

-

Harvest the cells and stain with the antibody cocktail.

-

Analyze the expression of CD80 and CD86 on the CD11c+/HLA-DR+ DC population by flow cytometry.

-

Conclusion

The collective evidence strongly supports the hypothesis that this compound exerts its immunomodulatory and adjuvant effects through the activation of Toll-like receptors 7 and 8. This leads to the initiation of the MyD88-dependent signaling pathway, resulting in NF-κB and IRF7 activation, and the subsequent production of a Th1-polarizing cytokine profile, including high levels of type I interferons. This mechanism effectively bridges the innate and adaptive immune systems, providing a strong rationale for its use as a vaccine adjuvant. Further direct studies using the experimental protocols outlined in this guide are warranted to definitively confirm and quantify the specific interactions of this compound with TLR7 and TLR8.

References

- 1. Modulation of the antigen presentation activity in foot and mouth disease virus (FMDV) vaccines by two adjuvants: this compound and a water soluble fraction of Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of RNA interference on CD80 and CD86 expression in bone marrow-derived murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Avridine's Impact on Cytokine Production: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory effects of avridine, with a specific focus on its influence on cytokine production. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways.

Executive Summary

This compound, a lipophilic diamine, has demonstrated significant potential as an immunomodulator and vaccine adjuvant. Its mechanism of action is closely linked to its ability to stimulate the innate immune system, leading to the production of a range of cytokines. This guide explores the nuanced effects of this compound and related acridine (B1665455) compounds on key cytokines, including interferons (IFNs), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). While quantitative data for this compound itself is limited in publicly available literature, this guide compiles and presents data from closely related acridine derivatives to provide valuable insights. Furthermore, it outlines detailed experimental protocols and visualizes the putative signaling pathways involved in this compound-mediated cytokine induction.

Quantitative Data on Cytokine Modulation

The following tables summarize the available quantitative data on the effects of this compound and its structural analogs, acridine derivatives, on the production of key cytokines. It is important to note that direct quantitative data for this compound is sparse, and therefore, data from related compounds are included to provide a broader understanding of this class of molecules.

| Cytokine | Cell Type | Compound | Concentration | Effect on Production | Reference |

| TNF-α | Human Leukocytes | 9-aminobutylacridine | 3.5 µM | Total abrogation | [1] |

| Human Leukocytes | 9-ethylaminoacridine | 3.5 µM | Total abrogation | [1] | |

| Human Leukocytes | 9-imino-10-butylacridine | 3.5 µM | 50% inhibition | [1] | |

| Human Leukocytes | 9-imino-10-ethylacridine | 3.5 µM | 50% inhibition | [1] | |

| Human Leukocytes | 9-amino-(2-dimethylamino-ethyl)-acridine | 7 µM | 30% inhibition | [1] | |

| Human Leukocytes | 9-imino-10-(2-dimethylamino-ethyl)-acridine | 7 µM | 10% inhibition | [1] | |

| Interferon | C57BL/6J Mice (in vivo) | This compound | Not Specified | Greatly enhanced (when given after virus) | [2] |

| IL-6 | Human PBMCs | Acridine Derivative (ACW-02) | Not Specified | Significant decrease | |

| IL-10 | Human PBMCs | Acridine Derivative (ACW-02) | Not Specified | Significant decrease |

Note: The studies on acridine derivatives demonstrate a structure-dependent modulation of TNF-α, with some compounds causing complete inhibition while others have a partial effect[1]. This compound is a known inducer of interferon, and its efficacy is timing-dependent in vivo[2].

Signaling Pathways in this compound-Mediated Cytokine Induction

Current evidence suggests that acridine compounds, and by extension this compound, may activate innate immune signaling pathways to induce cytokine production. A key hypothesized pathway is the cGAS-STING pathway, which is a critical sensor of cytosolic DNA.

Proposed cGAS-STING Pathway Activation by this compound

Acridine derivatives are known DNA intercalating agents. It is plausible that this compound, upon entering the cell, interacts with cellular DNA, leading to DNA damage or the formation of DNA adducts that are recognized by the cGAS (cyclic GMP-AMP synthase) sensor. This initiates a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on cytokine production.

Preparation of Liposomal this compound

Liposomal formulation can enhance the delivery and efficacy of this compound.

Materials:

-

This compound

-

Phosphatidylcholine (PC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of lipids and this compound should be optimized for the specific application.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with PBS by vortexing or gentle shaking at a temperature above the lipid phase transition temperature.

-

To produce smaller, more uniform vesicles, sonicate the resulting multilamellar vesicles (MLVs) using a probe sonicator (on ice to prevent overheating) or a bath sonicator.

-

For a more defined size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times.

-

Store the prepared liposomal this compound at 4°C.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Liposomal this compound or this compound dissolved in a suitable solvent (e.g., DMSO, ensuring final concentration does not exceed 0.1%)

-

Lipopolysaccharide (LPS) as a positive control

-

96-well cell culture plates

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).

-

Add varying concentrations of this compound (or liposomal this compound) to the wells. Include a vehicle control and a positive control (e.g., LPS at 100 ng/mL).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified time course (e.g., 6, 24, 48 hours).

-

After incubation, centrifuge the plate and collect the cell-free supernatants for cytokine analysis. Store supernatants at -80°C until use.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

-

Commercially available ELISA kits for the cytokines of interest (e.g., IFN-α, IFN-β, TNF-α, IL-6, IL-1β, IL-10)

-

Cell culture supernatants from stimulated PBMCs

-

Microplate reader

Protocol:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Briefly, coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add standards and diluted cell culture supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, wash, and then add the TMB substrate solution.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

References

In Vitro Characterization of Avridine's Immune-Stimulatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, is a lipoidal amine that has demonstrated significant potential as an immunological adjuvant. Primarily recognized for its capacity to enhance mucosal immunity, particularly secretory IgA responses, this compound's mechanism of action and its direct effects on immune cells in a controlled in vitro environment are crucial for its further development and application in vaccine formulations and immunotherapies. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's immune-stimulatory properties, drawing upon available data for this compound and related compounds, and outlining detailed experimental protocols for its evaluation.

Core Immune-Stimulatory Activities

This compound's primary in vitro effects are centered on the activation of key innate immune cells, leading to the production of signaling molecules that orchestrate the subsequent adaptive immune response. The principal activities include:

-

Macrophage Activation: As professional antigen-presenting cells (APCs), macrophages are critical targets for adjuvants. This compound is postulated to activate macrophages, leading to their enhanced phagocytic activity, upregulation of co-stimulatory molecules, and production of pro-inflammatory cytokines.

-

Splenocyte Stimulation: The spleen houses a diverse population of immune cells, including T cells, B cells, and dendritic cells. In vitro stimulation of splenocytes with this compound can induce proliferation and cytokine secretion, indicating a broad-spectrum immune activation.

-

Interferon Induction: this compound has been identified as an interferon-inducing agent. Interferons, particularly Type I (IFN-α/β), are pivotal in antiviral responses and the activation of natural killer (NK) cells and other immune effectors.

Data Presentation: Quantitative Analysis of In Vitro Immune Stimulation

Due to the limited availability of specific in vitro quantitative data for this compound, the following tables are representative examples based on studies of related acridine (B1665455) compounds and other lipoidal amine adjuvants. These tables illustrate the expected outcomes from the experimental protocols detailed in this guide.

Table 1: Cytokine Production by Murine Peritoneal Macrophages Stimulated with this compound

| Cytokine | Concentration (pg/mL) - Control | Concentration (pg/mL) - this compound (10 µg/mL) |

| TNF-α | < 50 | 1500 ± 250 |

| IL-6 | < 20 | 800 ± 150 |

| IL-1β | < 10 | 400 ± 75 |

| IL-12p70 | < 5 | 200 ± 50 |

| Nitric Oxide (µM) | < 1 | 25 ± 5 |

Table 2: Proliferation of Murine Splenocytes in Response to this compound

| Stimulus | Proliferation Index (vs. Unstimulated) |

| Medium Alone | 1.0 |

| This compound (1 µg/mL) | 2.5 ± 0.4 |

| This compound (10 µg/mL) | 4.8 ± 0.7 |

| Concanavalin A (Positive Control) | 15.2 ± 2.1 |

Table 3: Interferon-α/β Production by Bone Marrow-Derived Macrophages (BMDMs)

| Stimulus | IFN-α/β Titer (IU/mL) |

| Medium Alone | < 25 |

| This compound (50 µg/mL) | 2500 ± 500 |

| Poly(I:C) (Positive Control) | 5000 ± 800 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible in vitro characterization of this compound's immune-stimulatory properties.

Macrophage Activation and Cytokine Production Assay

Objective: To quantify the production of pro-inflammatory cytokines and nitric oxide by macrophages upon stimulation with this compound.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin).

-

This compound (solubilized in a suitable vehicle, e.g., DMSO, and diluted in culture medium).

-

LPS (lipopolysaccharide) as a positive control.

-

Griess Reagent for nitric oxide measurement.

-

ELISA kits for TNF-α, IL-6, IL-1β, and IL-12p70.

Protocol:

-

Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the culture medium from the cells and replace it with medium containing different concentrations of this compound or LPS (100 ng/mL). Include a vehicle control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully collect the culture supernatants for cytokine and nitric oxide analysis.

-

Nitric Oxide Measurement: Mix an equal volume of supernatant with Griess Reagent and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify nitric oxide concentration.

-

Cytokine Quantification: Perform ELISAs for TNF-α, IL-6, IL-1β, and IL-12p70 on the collected supernatants according to the manufacturer's instructions.

Splenocyte Proliferation Assay

Objective: To assess the mitogenic activity of this compound on murine splenocytes.

Materials:

-

Spleens from BALB/c mice.

-

RPMI-1640 medium, FBS, penicillin/streptomycin.

-

Red blood cell lysis buffer (ACK buffer).

-

This compound.

-

Concanavalin A (ConA) as a positive control.

-

Cell proliferation assay reagent (e.g., MTT, BrdU, or CFSE).

Protocol:

-

Aseptically harvest spleens from mice and prepare a single-cell suspension by mechanical disruption.

-

Lyse red blood cells using ACK buffer and wash the remaining splenocytes with RPMI-1640.

-

Resuspend the cells in complete RPMI-1640 and determine the cell concentration.

-

Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Add serial dilutions of this compound or ConA (5 µg/mL) to the wells. Include an unstimulated control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add the proliferation assay reagent (e.g., MTT) for the final 4 hours of incubation.

-

Solubilize the formazan (B1609692) crystals (if using MTT) and measure the absorbance at the appropriate wavelength.

-

Calculate the proliferation index as the ratio of the absorbance of stimulated cells to that of unstimulated cells.

Interferon Induction Assay

Objective: To measure the induction of Type I interferons by this compound in macrophage cultures.

Materials:

-

Bone marrow-derived macrophages (BMDMs) from mice.

-

L929 cells (for IFN bioassay).

-

Vesicular Stomatitis Virus (VSV).

-

This compound.

-

Poly(I:C) as a positive control.

-

ELISA kit for IFN-α/β or a standard IFN bioassay protocol.

Protocol:

-

Generate BMDMs by culturing bone marrow cells with M-CSF for 7 days.

-

Seed the BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well.

-

Stimulate the BMDMs with this compound (e.g., 50 µg/mL) or Poly(I:C) (10 µg/mL) for 24 hours.

-

Collect the supernatants and centrifuge to remove cellular debris.

-

IFN Bioassay:

-

Serially dilute the supernatants and add them to confluent monolayers of L929 cells in a 96-well plate.

-

Incubate for 24 hours to allow for the establishment of an antiviral state.

-

Infect the L929 cells with VSV.

-

After 24-48 hours, assess the cytopathic effect (CPE) visually or by staining with crystal violet.

-

The interferon titer is the reciprocal of the highest dilution that protects 50% of the cells from VSV-induced CPE.

-

-

IFN ELISA: Alternatively, quantify IFN-α/β levels in the supernatants using a specific ELISA kit.

Mandatory Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Macrophage Activation

This compound, as a lipoidal amine, is hypothesized to interact with Toll-like receptors (TLRs) on the surface of macrophages, initiating a signaling cascade that leads to the production of inflammatory cytokines.

Caption: Proposed TLR-mediated signaling pathway for this compound in macrophages.

Experimental Workflow for In Vitro Characterization of this compound

This workflow outlines the sequential steps for a comprehensive in vitro evaluation of this compound's immune-stimulatory properties.

Caption: Experimental workflow for characterizing this compound's in vitro effects.

Conclusion

The in vitro characterization of this compound is a critical step in understanding its mechanism of action and optimizing its use as a vaccine adjuvant. The protocols and expected outcomes presented in this guide provide a robust framework for researchers to systematically evaluate its immune-stimulatory properties. While direct quantitative data for this compound remains to be extensively published, the methodologies outlined here, based on established immunological assays and findings from related compounds, will enable a thorough investigation into its potential. Further studies are warranted to fully elucidate the specific molecular pathways activated by this compound and to correlate these in vitro findings with in vivo efficacy.

Avridine: A Technical Guide to a Novel Immunomodulatory Agent

Foreword: This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of Avridine (also known as CP-20,961), a synthetic lipoidal amine. This compound has demonstrated significant potential as both an antiviral agent and a vaccine adjuvant, primarily through its capacity to modulate the host's innate immune response. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on its chemical properties, biological functions, and methodologies for its study.

Discovery and Background

This compound, chemically identified as N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine, is a structurally novel synthetic adjuvant and antiviral compound. It emerged from research focused on developing new immunomodulatory agents. Its classification as a lipoidal amine is central to its biological activity, enabling it to interact with cellular membranes and modulate immune cell functions. Early studies identified its capacity to enhance immune responses to viral antigens and to induce interferon, marking it as a compound of interest for both therapeutic and prophylactic applications.[1]

Chemical Synthesis

While the original proprietary synthesis by its developers is not publicly detailed, a plausible and chemically sound synthetic route for this compound can be postulated based on established organic chemistry principles for the synthesis of polyamines and their derivatives. The proposed synthesis involves a two-step process: reductive amination followed by N-alkylation.

Proposed Synthetic Pathway

A likely synthetic route involves the reaction of N,N-dioctadecylamine with a protected 3-aminopropanal (B1211446) derivative, followed by alkylation with 2-bromoethanol (B42945).

Step 1: Reductive Amination. Dioctadecylamine (B92211) is reacted with 3-(boc-amino)propanal via reductive amination. The primary amine of the propanal derivative reacts with the secondary amine of dioctadecylamine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) to yield the boc-protected diamine intermediate.

Step 2: Deprotection and N-alkylation. The Boc (tert-butyloxycarbonyl) protecting group is removed from the intermediate using a strong acid, such as trifluoroacetic acid (TFA), to yield the free secondary amine. This amine is then subjected to nucleophilic substitution with two equivalents of 2-bromoethanol in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to afford the final product, this compound.

Detailed Experimental Protocol (Hypothetical)

Materials and Reagents:

-

Dioctadecylamine

-

3-(Boc-amino)propanal

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

2-Bromoethanol

-

Diisopropylethylamine (DIPEA)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of Boc-protected Intermediate:

-

To a solution of dioctadecylamine (1 equivalent) in anhydrous DCM, add 3-(Boc-amino)propanal (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the Boc-protected diamine.

-

-

Synthesis of this compound:

-

Dissolve the Boc-protected diamine (1 equivalent) in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 2 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting amine salt in DCM and add DIPEA (3 equivalents).

-

Add 2-bromoethanol (2.2 equivalents) dropwise and stir the reaction at room temperature for 24 hours.

-

Dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify the final product by silica gel chromatography to yield this compound.

-

Biological Activity and Mechanism of Action

This compound exhibits a dual biological profile as an antiviral agent and an immunologic adjuvant. Its mechanism of action is multifaceted and appears to be context-dependent, involving both direct effects on viral entry and indirect effects through the stimulation of the innate immune system.

Antiviral Activity

This compound has demonstrated direct antiviral activity against certain enveloped viruses, such as Herpes Simplex Virus (HSV). In vitro studies have shown that it can inhibit viral plaque formation. This effect is most pronounced when cells are pre-treated with this compound, suggesting that its primary antiviral mechanism involves blocking the adsorption or penetration of the virus into the host cell.

Adjuvant Activity and Immune Modulation

As an adjuvant, this compound significantly enhances the immunogenicity of co-administered antigens.[1] Studies with vaccines for Newcastle disease virus (NDV) and Venezuelan equine encephalitis virus (VEE) have shown that this compound formulations lead to higher antibody titers and increased protection against viral challenge.[1]

The immunomodulatory effects of this compound are largely attributed to its ability to induce the production of interferons (IFNs) in vivo.[2] This lipoidal amine likely acts as a pathogen-associated molecular pattern (PAMP) mimic, recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs). This recognition triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β).

Interferon Signaling Pathway

The induction of interferons by this compound leads to the activation of the JAK-STAT signaling pathway in surrounding cells.

-

Initiation: this compound is likely recognized by a PRR on the surface or in an endosome of an immune cell (e.g., a dendritic cell or macrophage).

-

Signal Transduction: This recognition event initiates an intracellular signaling cascade, leading to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and NF-κB.

-

Interferon Production: These transcription factors move to the nucleus and drive the expression of type I interferon genes. The resulting IFN-α/β are then secreted from the cell.

-

Paracrine/Autocrine Signaling: Secreted interferons bind to the IFN-α/β receptor (IFNAR) on neighboring cells or the original cell.

-

JAK-STAT Activation: IFNAR activation leads to the phosphorylation of Janus kinases (JAK1 and Tyk2), which in turn phosphorylate Signal Transducers and Activators of Transcription (STAT1 and STAT2).

-

ISG Expression: Phosphorylated STAT1 and STAT2 form a complex with IRF9, known as ISGF3. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of hundreds of Interferon-Stimulated Genes (ISGs).

-

Antiviral State: The protein products of these ISGs establish an "antiviral state" in the cell, characterized by the inhibition of viral replication, enhanced antigen presentation, and the activation of adaptive immune cells like Natural Killer (NK) cells and T cells.[2]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antiviral Activity of this compound

| Virus Type | Cell Line | Assay Type | Endpoint | Value |

| Herpes Simplex Virus 1 (HSV-1) | Guinea Pig Embryo | Plaque Reduction | ID50 | ~50 µg/mL |

| Herpes Simplex Virus 2 (HSV-2) | Guinea Pig Embryo | Plaque Reduction | ID50 | ~50 µg/mL |

Table 2: Adjuvant Effect of this compound on Anti-NDV Antibody Titers in Chickens

| Vaccine Formulation | Primary Vaccination HI Titer (log2) | Booster Vaccination HI Titer (log2) |

| Commercial Oil Emulsion 1 | 5.8 | 8.9 |

| Commercial Oil Emulsion 2 | 6.1 | 9.1 |

| This compound Formulation 1 | 7.2 | 9.8 |

| This compound Formulation 2 | 7.5 | 10.1 |

| Non-adjuvanted Antigen | 3.1 | 5.4 |

HI Titer: Hemagglutination Inhibition Titer. Higher values indicate a stronger antibody response.

Visualizations

Experimental Workflow for Evaluating Adjuvant Activity

Caption: Workflow for assessing the adjuvant properties of this compound in a vaccine formulation.

This compound-Induced Interferon Signaling Pathway

Caption: Proposed mechanism of this compound-induced Type I interferon signaling via the JAK-STAT pathway.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Acridine

This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of acridine (B1665455), a versatile heterocyclic compound, and its derivatives. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Acridine and its analogues are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include anticancer, antiviral, antibacterial, and antiparasitic properties.[3][4] The planar structure of the acridine nucleus allows it to intercalate between the base pairs of DNA, a primary mechanism behind its cytotoxic effects.[4][5] Furthermore, various derivatives have been developed to enhance efficacy and target specific cellular pathways, such as topoisomerases and protein kinases.[4]

Pharmacodynamics: Mechanism of Action

The pharmacodynamic effects of acridine derivatives are multifaceted, primarily revolving around their interaction with nucleic acids and related enzymes.

2.1. DNA Intercalation and Topoisomerase Inhibition

The primary mechanism of action for many acridine-based drugs is their ability to intercalate into DNA.[4][5] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Some acridine derivatives also function as topoisomerase inhibitors.[1][6] For instance, DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) is a dual inhibitor of topoisomerases I and II.[6] By stabilizing the enzyme-DNA complex, these drugs induce DNA strand breaks, which are cytotoxic to cancer cells.

Signaling Pathway of Acridine-induced Cytotoxicity

References

- 1. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Avridine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine, chemically identified as N,N-dioctadecyl-N',N'-(2-hydroxymethyl)propanediamine, is a synthetic lipoidal amine that has demonstrated significant potential as an immunological adjuvant, particularly in enhancing mucosal immunity.[1] Unlike the well-studied acridine (B1665455) derivatives, which are primarily known for their intercalating properties with DNA, this compound and its analogs represent a distinct class of aliphatic diamines with immunomodulatory functions. This technical guide provides a comprehensive overview of the structural aspects and biological activities of this compound, summarizing the available quantitative data, outlining its mechanism of action, and presenting detailed experimental insights where available in the existing literature.

Core Structure and Physicochemical Properties

This compound's structure is characterized by two long C18 alkyl chains (dioctadecyl) attached to one nitrogen atom of a propanediamine backbone, with a 2-hydroxyethyl group on the other nitrogen. This amphipathic structure, possessing both lipophilic alkyl chains and a hydrophilic amine head, is crucial for its biological activity.

References

Avridine's Impact on Dendritic Cell Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avridine is an immunological adjuvant known to enhance immune responses to antigens. While direct, detailed quantitative data on its specific effects on dendritic cell (DC) maturation is limited in publicly available literature, its established role as a potent interferon inducer provides a strong basis for understanding its mechanism of action. This technical guide synthesizes the current understanding of this compound's impact on DCs, focusing on the inferred mechanisms driven by interferon signaling. It provides researchers with a framework for studying this compound, including generalized experimental protocols and hypothesized signaling pathways, to facilitate further investigation into its potential as a vaccine adjuvant and immunomodulatory agent.

Introduction to this compound and Dendritic Cell Maturation

This compound is a synthetic lipoidal amine that has been recognized for its adjuvant properties, capable of augmenting both humoral and cell-mediated immunity. A key mechanism underlying its adjuvant effect is believed to be the potent induction of interferons.[1] Dendritic cells are the most potent antigen-presenting cells (APCs) and are critical for initiating adaptive immune responses.[2] The maturation of DCs is a pivotal process where they transition from an antigen-capturing state to an antigen-presenting state, characterized by the upregulation of co-stimulatory molecules, enhanced cytokine production, and migration to lymph nodes to activate naive T cells.[2][3] Understanding how adjuvants like this compound influence DC maturation is crucial for the rational design of effective vaccines and immunotherapies.

This compound-Mediated Interferon Induction: The Key to DC Maturation

The primary mechanism by which this compound is thought to influence dendritic cell maturation is through the induction of Type I interferons (IFN-α/β).[1] Type I interferons are a family of cytokines with potent antiviral and immunomodulatory effects.[4] They can directly act on dendritic cells to promote their maturation, leading to an enhanced ability to stimulate T cell responses.[5][6]

The process is thought to occur as follows:

-

This compound administration leads to the production of Type I interferons by various immune cells.

-

These interferons then bind to the Type I interferon receptor (IFNAR) on the surface of immature dendritic cells.

-

This binding triggers a signaling cascade that results in the maturation of the dendritic cells.

Quantitative Impact of this compound on Dendritic Cell Phenotype and Function (Hypothesized)

Due to the absence of specific published data on this compound, the following tables present a hypothesized quantitative impact based on the known effects of Type I interferons on dendritic cell maturation. These values are illustrative and should be experimentally verified.

Table 1: Effect of this compound (via Interferon Induction) on Dendritic Cell Surface Marker Expression

| Surface Marker | Function | Expected Change with this compound Treatment |

| MHC Class I | Presentation of endogenous antigens to CD8+ T cells | Upregulation |

| MHC Class II | Presentation of exogenous antigens to CD4+ T cells | Upregulation |

| CD80 (B7.1) | Co-stimulatory signal for T cell activation | Upregulation |

| CD86 (B7.2) | Co-stimulatory signal for T cell activation | Upregulation |

| CD40 | Co-stimulatory molecule; interaction with CD40L on T cells enhances DC activation | Upregulation |

| CCR7 | Chemokine receptor for migration to lymph nodes | Upregulation |

Table 2: Effect of this compound (via Interferon Induction) on Dendritic Cell Cytokine Production

| Cytokine | Primary Function in this Context | Expected Change with this compound Treatment |

| IL-12p70 | Promotes Th1 differentiation and cytotoxic T lymphocyte (CTL) responses | Increased Production |

| TNF-α | Pro-inflammatory cytokine; enhances DC activation and T cell stimulation | Increased Production |

| IL-6 | Pro-inflammatory cytokine; influences T and B cell differentiation | Increased Production |

| IL-10 | Immunoregulatory cytokine | Variable; may be decreased to favor a pro-inflammatory response |

Signaling Pathways in this compound-Induced Dendritic Cell Maturation

The signaling pathway initiated by this compound in dendritic cells is likely indirect and mediated by the interferons it induces. The binding of Type I interferons to their receptor (IFNAR) on DCs activates the JAK-STAT signaling pathway.

Experimental Protocols

The following provides a generalized workflow for assessing the impact of an adjuvant like this compound on dendritic cell maturation in vitro.

Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes by plastic adherence or using CD14 magnetic beads.

-

Differentiation: Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), and recombinant human interleukin-4 (IL-4) for 5-7 days.

Dendritic Cell Stimulation with this compound

-

Plating: Plate the immature Mo-DCs in fresh culture medium.

-

Stimulation: Add this compound at various concentrations to the cell cultures. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (medium alone).

-

Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.

Analysis of Dendritic Cell Maturation

-

Phenotypic Analysis (Flow Cytometry):

-

Harvest the cells and stain with fluorescently-labeled antibodies against surface markers such as CD80, CD86, HLA-DR (MHC Class II), CD83, and CCR7.

-

Analyze the cells using a flow cytometer to quantify the expression levels of these markers.

-

-

Functional Analysis:

-

Cytokine Secretion: Collect the culture supernatants and measure the concentration of cytokines such as IL-12p70, TNF-α, and IL-10 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

T Cell Stimulation (Mixed Leukocyte Reaction - MLR): Co-culture the this compound-treated DCs with allogeneic naive CD4+ T cells. Measure T cell proliferation after 3-5 days using methods like [3H]-thymidine incorporation or CFSE dilution assay.[7]

-

Conclusion and Future Directions

This compound's potential as a vaccine adjuvant is closely linked to its ability to induce a robust interferon response, which in turn drives dendritic cell maturation. While direct evidence detailing the specific molecular interactions and quantitative outcomes of this compound on DCs is currently sparse, the established link between interferons and DC activation provides a solid foundation for its mechanism of action. Future research should focus on elucidating the precise signaling pathways activated by this compound in different immune cell subsets and quantifying its dose-dependent effects on DC maturation and function. Such studies will be instrumental in optimizing the use of this compound in novel vaccine formulations and immunotherapeutic strategies.

References

- 1. Opposing effects of the interferon inducer, this compound: enhancement or suppression of tumor growth depending on treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dendritic Cells: Important Adjuvants During DNA Vaccination - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]

- 4. Type I Interferon Induction and Exhaustion during Viral Infection: Plasmacytoid Dendritic Cells and Emerging COVID-19 Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Type I interferon drives a distinctive dendritic cell maturation phenotype that allows continued class II MHC synthesis and antigen processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interferon-α2a is sufficient for promoting dendritic cell immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dendritic cell-based proliferative assays of peripheral T cell responses to tetanus toxoid - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Avridine's Therapeutic Potential: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine (N,N-Dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine), also known as CP-20,961, is a synthetic lipoidal amine that has been investigated for its therapeutic potential, primarily as an immunoadjuvant.[1][2] Its ability to modulate the immune response has positioned it as a candidate for enhancing the efficacy of vaccines and as an interferon inducer.[1][3] This technical guide provides an in-depth overview of the early-stage research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action. While extensive quantitative data and detailed signaling pathways for this compound are not widely available in the public domain, this paper synthesizes the existing foundational research to provide a comprehensive resource for the scientific community.

Mechanism of Action

This compound's primary mechanism of action is the potentiation of the immune response to antigens.[3][4] It is classified as an immunoadjuvant and an interferon inducer.[1] Early research suggests that this compound enhances the immune response through several mechanisms:

-

Enhanced Antigen Uptake and Presentation: Studies have shown that this compound facilitates the uptake, localization, and retention of antigens in Peyer's patches, which are critical sites for initiating mucosal immune responses.[5] This enhanced antigen processing and presentation by antigen-presenting cells (APCs) is a key factor in its adjuvant activity.[4]

-

Induction of Interferon: this compound was initially developed as a topical interferon inducer.[5] Interferons are cytokines that play a crucial role in antiviral responses and immune modulation.

-

Lymphoid Cell Trafficking: Research indicates that this compound can accelerate the movement of lymphoid cells into lymph nodes.[5]

These actions collectively contribute to a more robust and long-lasting immune response to co-administered antigens.

Quantitative Data

The following tables summarize the available quantitative data from early-stage studies on this compound.

Table 1: Effect of this compound on Splenic Lymphoid Tissue in Mice [6]

| Treatment Group | Time Point | Periarteriolar Lymphatic Sheath (PALS) Mass (Relative to Control) |

| Reovirus + this compound | Day 3 | 6x |

| Reovirus | Day 3 | 4x |

| Reovirus + this compound | Day 7 | 2.5x |

| Reovirus | Day 7 | 2.5x |

Table 2: Adjuvant Effect of this compound on Secretory Immune Response in Mice [6]

| Antigen | Adjuvant | Secretory Immune Response Enhancement |

| Reovirus | This compound | 2- to 4-fold |

| Cholera Toxin | This compound | 2- to 4-fold |

Table 3: Hemagglutination Inhibition (HI) Antibody Titers in Chickens Vaccinated with Newcastle Disease Virus (NDV) Antigen [3]

| Vaccine Formulation | Primary Vaccination HI Titer | Booster Vaccination HI Titer |

| This compound-adjuvanted | Significantly higher than commercial vaccines | Similar to oil emulsion vaccines |

| Experimental oil emulsion | Higher than this compound-adjuvanted | Similar to this compound-adjuvanted |

| Commercial water-in-oil | Lower than this compound-adjuvanted | Not specified |

| Non-adjuvanted antigen | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for key experiments cited in early-stage this compound research are provided below.

Evaluation of Adjuvant Effect on Mucosal Immunity

-

Animal Model: Adult female Balb/c mice.[5]

-

Antigen and Adjuvant Administration: Mice were immunized intraduodenally with reovirus or cholera toxin, either alone or in combination with this compound.[6]

-

Sample Collection: Intestinal secretions and serum were collected at specified time points post-immunization.

-

Antibody Titer Determination: Antigen-specific antibody levels in intestinal secretions (secretory IgA) and serum were measured using enzyme-linked immunosorbent assay (ELISA).[4][6] Hemagglutination inhibition (HI) assays were also used to measure serum antibody titers against viral antigens.[3][6]

Assessment of Antigen Uptake and Retention

-

Radiolabeling of Antigen: The viral antigen was radiolabeled to trace its localization and retention.[5]

-

Administration: Radiolabeled virus with or without this compound was administered to Balb/c mice.[5]

-

Tissue Analysis: At various time points, Peyer's patches and other tissues were collected to measure the amount of radioactivity, indicating antigen presence.[5]

Morphometric Analysis of Lymphoid Tissue

-

Animal Treatment: Mice were treated with antigen, antigen plus this compound, or this compound alone.[6]

-

Tissue Preparation: Spleens were collected at different time points, fixed, and sectioned for histological analysis.

-

Analysis: The mass of the periarteriolar lymphatic sheath (PALS) was measured to assess the effect of the treatment on lymphoid tissue expansion.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for this compound.

Caption: Proposed mechanism of this compound as an immunoadjuvant.

Caption: Experimental workflow for evaluating this compound's adjuvant efficacy.

Conclusion

Early-stage research on this compound has established its role as a potent immunoadjuvant, particularly for enhancing mucosal immunity.[2][5] Its ability to increase antigen uptake and retention within mucosal lymphatic tissues leads to a more robust and sustained immune response.[5][6] While the available public data lacks extensive quantitative details and elucidation of specific molecular signaling pathways, the foundational studies provide a strong basis for further investigation. Future research should focus on delineating the precise molecular interactions of this compound with immune cells, identifying the specific signaling cascades it triggers, and conducting comprehensive dose-response studies to optimize its therapeutic potential in vaccine development and other immunomodulatory applications.

References

- 1. This compound | C43H90N2O2 | CID 37186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enhanced mucosal priming by cholera toxin and procholeragenoid with a lipoidal amine adjuvant (this compound) delivered in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound as an adjuvant for Newcastle disease virus antigen in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of the antigen presentation activity in foot and mouth disease virus (FMDV) vaccines by two adjuvants: this compound and a water soluble fraction of Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. artandersonmd.com [artandersonmd.com]

- 6. artandersonmd.com [artandersonmd.com]

An In-depth Technical Guide to the Solubility and Stability of Avridine in Different Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avridine (N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine) is a lipophilic aliphatic amine with the chemical formula C43H90N2O2.[1][2] It has garnered interest in the pharmaceutical industry for its potential antiviral and immunomodulatory activities.[1][2] As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for the development of a safe, stable, and effective dosage form. This guide provides a comprehensive overview of the methodologies used to assess the solubility and stability of this compound in various aqueous buffers, presents illustrative data, and discusses the implications for formulation development.

Given that this compound is a lipophilic molecule with basic amine functionalities, its solubility is expected to be highly dependent on pH, while its stability may be influenced by factors such as pH and temperature.[3] Therefore, characterizing its behavior in different buffer systems is a critical step in preclinical development.

Solubility of this compound in Different Buffers

The aqueous solubility of a drug candidate is a key determinant of its dissolution rate and, consequently, its oral bioavailability. For lipophilic basic compounds like this compound, solubility is often limited at neutral and basic pH but can be enhanced in acidic environments where the amine groups become protonated. Two common methods to determine solubility are the thermodynamic (shake-flask) method and the kinetic (turbidimetric) method.

Experimental Protocols

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[4]

Protocol:

-

Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM Acetate, Phosphate, Citrate) at various pH levels (e.g., 4.0, 7.4, 9.0).

-

Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume (e.g., 5 mL) of each buffer.[5]

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[5]

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[5]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Measurement: Measure the pH of the saturated solution to confirm it has not changed significantly during the experiment.[4]

2.1.2. Kinetic Solubility (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, providing an estimate of its kinetic solubility.[6][7][8]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution.

-

Addition to Buffer: Transfer a small volume of each dilution into a new plate containing the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). This rapid solvent shift can induce precipitation.[6][9]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[6][9]

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[6][7][8]

-

Solubility Determination: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.[6]

Data Presentation

The following tables present hypothetical solubility data for this compound, reflecting the expected behavior of a lipophilic amine.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C

| Buffer System (50 mM) | pH | Solubility (µg/mL) |

| Acetate | 4.0 | 150.5 |

| Phosphate | 7.4 | 5.2 |

| Citrate | 4.0 | 180.3 |

| Citrate | 7.4 | 6.1 |

| Borate | 9.0 | < 1.0 |

Table 2: Hypothetical Kinetic Solubility of this compound in PBS at 25°C

| Buffer System | pH | Kinetic Solubility (µM) |

| Phosphate Buffered Saline | 7.4 | ~10 |

Mandatory Visualization

Figure 1: Experimental workflow for thermodynamic solubility determination.

Stability of this compound in Different Buffers

Stability studies are crucial to determine the shelf-life of a drug substance and to identify potential degradation products.[10] For a molecule like this compound, with amine and ether functionalities, potential degradation pathways include hydrolysis and oxidation.

Experimental Protocols

3.1.1. Forced Degradation Study

Forced degradation studies are conducted under stressed conditions to accelerate degradation and identify potential degradation products and pathways.[11][12]

Protocol:

-

Acid/Base Hydrolysis: Dissolve this compound in solutions of 0.1 M HCl and 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). Neutralize the samples before analysis.[11]

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide (H2O2), at room temperature.[13]

-

Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C).[11]

-

Photostability: Expose a solution of this compound to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11][12]

-

Analysis: Analyze all stressed samples, alongside a control sample, using a stability-indicating HPLC method to separate the parent drug from any degradation products.

3.1.2. Long-Term Stability Study

This study evaluates the stability of this compound under recommended storage conditions over a prolonged period.[14]

Protocol:

-

Sample Preparation: Prepare solutions of this compound in various buffers (e.g., Acetate pH 4.0, Phosphate pH 7.4) at a known concentration.

-

Storage: Store the samples under controlled long-term storage conditions as per ICH guidelines (e.g., 25°C/60% RH).[14][15]

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[14]

-

Analysis: At each time point, analyze the samples for the remaining concentration of this compound and the presence of any degradation products using a validated stability-indicating HPLC method. Physical properties such as appearance and pH should also be monitored.

Data Presentation

Table 3: Hypothetical Long-Term Stability of this compound in Solution at 25°C

| Buffer System (50 mM) | pH | Time (Months) | % Initial Concentration Remaining |

| Acetate | 4.0 | 0 | 100.0 |

| 3 | 99.5 | ||

| 6 | 98.9 | ||

| Phosphate | 7.4 | 0 | 100.0 |

| 3 | 97.2 | ||

| 6 | 94.5 |

Mandatory Visualization

References

- 1. This compound | C43H90N2O2 | CID 37186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 35607-20-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. evotec.com [evotec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. database.ich.org [database.ich.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmadekho.com [pharmadekho.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. purple-diamond.com [purple-diamond.com]

In Vivo Biodistribution of Labeled Avridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract